4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
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Description
The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The name suggests it contains a cyclopropyl group, an oxadiazole ring, a phenyl group, and a pyrrolidinone ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would include a cyclopropyl group (a three-carbon ring), an oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom), a phenyl group (a six-carbon aromatic ring), and a pyrrolidinone group (a five-membered ring containing one nitrogen atom and a carbonyl group) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazolyl, phenyl, and pyrrolidinone groups. The oxadiazole ring is aromatic and relatively stable but can participate in reactions with electrophiles or nucleophiles under certain conditions. The carbonyl group in the pyrrolidinone ring can undergo typical carbonyl reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-13-8-11(9-18(13)12-4-2-1-3-5-12)15-16-14(17-20-15)10-6-7-10/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSOMJYANSUYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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